Cas no 629657-98-3 (Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)-)

6-Chloro-N-(3-pyridinylmethyl)pyrazinamine is a heterocyclic compound featuring a pyrazine core substituted with a chloro group at the 6-position and an aminomethylpyridinyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both pyrazine and pyridine rings enhances its ability to participate in hydrogen bonding and π-stacking interactions, making it a valuable intermediate in the synthesis of bioactive molecules. Its chloro substituent offers a reactive site for further functionalization, while the pyridinylmethyl group contributes to solubility and binding affinity. This compound is particularly suited for research in medicinal chemistry, where its scaffold may serve as a precursor for kinase inhibitors or antimicrobial agents.
Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)- structure
629657-98-3 structure
Product Name:Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)-
CAS No:629657-98-3
MF:C10H9ClN4
MW:220.65826010704
CID:1648215
PubChem ID:21919356
Update Time:2025-07-01

Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)-
    • 6-chloro-N-[(pyridin-3-yl)methyl]pyrazin-2-amine
    • 629657-98-3
    • JYCQTMUXKDCUKF-UHFFFAOYSA-N
    • 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine
    • SCHEMBL1678795
    • 6-CHLORO-N-(3-PYRIDINYLMETHYL)-2-PYRAZINAMINE
    • AKOS007172339
    • Inchi: 1S/C10H9ClN4/c11-9-6-13-7-10(15-9)14-5-8-2-1-3-12-4-8/h1-4,6-7H,5H2,(H,14,15)
    • InChI Key: JYCQTMUXKDCUKF-UHFFFAOYSA-N
    • SMILES: ClC1=CN=CC(=N1)NCC1C=NC=CC=1

Computed Properties

  • Exact Mass: 220.05177
  • Monoisotopic Mass: 220.0515740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 50.7Ų

Experimental Properties

  • Color/Form: No date available
  • Density: 1.4±0.1 g/cm3
  • Melting Point: No date available
  • Boiling Point: 390.9±37.0 °C at 760 mmHg
  • Flash Point: 190.2±26.5 °C
  • PSA: 50.7
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)- Security Information

Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM334871-1g
6-Chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine
629657-98-3 95%+
1g
$167 2023-01-19
Chemenu
CM334871-5g
6-Chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine
629657-98-3 95%+
5g
$500 2023-01-19
Chemenu
CM334871-5g
6-Chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine
629657-98-3 95%+
5g
$459 2021-08-18
Matrix Scientific
053410-500mg
6-Chloro-N-(3-pyridinylmethyl)-2-pyrazinamine
629657-98-3
500mg
$237.00 2021-06-27
Matrix Scientific
053410-2.500g
6-Chloro-N-(3-pyridinylmethyl)-2-pyrazinamine
629657-98-3
2.500g
$720.00 2021-06-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1643956-5g
6-Chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine
629657-98-3 98%
5g
¥7014.00 2024-05-06

Additional information on Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)-

Comprehensive Overview of Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)- (CAS No. 629657-98-3)

Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)- (CAS No. 629657-98-3) is a specialized chemical compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique molecular structure, plays a pivotal role in the development of novel therapeutic agents and crop protection solutions. Its 6-chloro and pyridinylmethyl substituents contribute to its distinct chemical properties, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for Pyrazinamine derivatives has surged due to their potential applications in drug discovery. Researchers are particularly interested in its mechanism of action, which involves targeting specific enzymatic pathways. This aligns with the growing trend of precision medicine and personalized therapeutics, topics frequently searched by professionals in the field. The compound's versatility also extends to its use in agrochemical formulations, where it serves as a key ingredient in developing eco-friendly pesticides.

One of the most searched questions related to CAS No. 629657-98-3 is its solubility and stability under various conditions. Studies indicate that this compound exhibits remarkable stability in acidic environments, making it suitable for oral drug formulations. Additionally, its chloro-substituted pyrazine core enhances its bioavailability, a critical factor in pharmaceutical development. These properties are often discussed in forums and research papers, highlighting its relevance in modern chemistry.

The synthesis of 6-chloro-N-(3-pyridinylmethyl)pyrazinamine involves multi-step organic reactions, including nucleophilic substitution and cross-coupling techniques. These methods are frequently explored in academic settings, as evidenced by the high volume of searches for "pyrazinamine synthesis protocols". The compound's purity and yield are also hot topics, with researchers striving to optimize production processes to meet industrial standards.

From an environmental perspective, Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)- is being evaluated for its biodegradability and low toxicity profile. This aligns with the global push toward green chemistry and sustainable practices. Regulatory agencies are increasingly focusing on the ecological impact of chemical compounds, making this aspect a priority for manufacturers and end-users alike.

In conclusion, Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)- (CAS No. 629657-98-3) represents a cutting-edge compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features, combined with its functional versatility, make it a subject of ongoing research and development. As the scientific community continues to explore its potential, this compound is poised to play a critical role in advancing both human health and agricultural productivity.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD